molecular formula C10H14BrNO B3166988 [2-(2-Bromophenoxy)ethyl]ethylamine hydrochloride CAS No. 915920-58-0

[2-(2-Bromophenoxy)ethyl]ethylamine hydrochloride

Cat. No. B3166988
CAS RN: 915920-58-0
M. Wt: 244.13 g/mol
InChI Key: DFXRVNWDRHERJE-UHFFFAOYSA-N
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Description

“[2-(2-Bromophenoxy)ethyl]ethylamine hydrochloride” is a chemical compound with the CAS Number: 915920-58-0 . It has a molecular weight of 244.13 . The compound is typically stored at room temperature and is available in a liquid form .


Molecular Structure Analysis

The linear formula of this compound is C10H14BrNO . The IUPAC name is 2-(2-bromophenoxy)-N-ethylethanamine . The InChI code is 1S/C10H14BrNO/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6,12H,2,7-8H2,1H3 .


Physical And Chemical Properties Analysis

“[2-(2-Bromophenoxy)ethyl]ethylamine hydrochloride” is a liquid at room temperature . It has a molecular weight of 244.13 .

Scientific Research Applications

Ecological and Pharmacological Activities

Overview: Two known Polybrominated Diphenyl Ethers (PBDEs), 3,4,5-tribromo-2-(2′,4′-dibromophenoxy)phenol (1d) and 3,4,5,6-tetrabromo-2-(2′,4′-dibromophenoxy)phenol (2b) , were isolated from the Indonesian marine sponge Lamellodysidea herbacea . These compounds exhibit a wide range of bioactivities:

Bioactivities:

Potential Applications

Environmental and Biomedical Research:

properties

IUPAC Name

2-(2-bromophenoxy)-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6,12H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXRVNWDRHERJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291400
Record name 2-(2-Bromophenoxy)-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenoxy)-N-ethylethanamine

CAS RN

915920-58-0
Record name 2-(2-Bromophenoxy)-N-ethylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromophenoxy)-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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